molecular formula C18H17FN2O4S B2909457 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide CAS No. 950346-35-7

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

Numéro de catalogue B2909457
Numéro CAS: 950346-35-7
Poids moléculaire: 376.4
Clé InChI: VOBHSNUWIKMCRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, also known as FX125L, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme 6-phosphogluconate dehydrogenase (6PGD), which is involved in the pentose phosphate pathway. This pathway plays a critical role in the production of NADPH, which is required for various cellular processes, including the synthesis of fatty acids and nucleotides, and the detoxification of reactive oxygen species. Inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in NADPH levels, which in turn leads to oxidative stress, DNA damage, and apoptosis in cancer cells. In addition, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in glucose metabolism and an increase in fatty acid oxidation, which improves glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in oxidative stress and an increase in antioxidant capacity, which protects against neuronal damage and improves cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity in diabetic animal models, and protection against neuronal damage and improvement of cognitive function in animal models of neurodegenerative disorders. These effects are mediated by the inhibition of 6PGD and the consequent decrease in NADPH levels, leading to oxidative stress, DNA damage, and apoptosis in cancer cells, and improvement of glucose metabolism, fatty acid oxidation, and antioxidant capacity in diabetic animal models and animal models of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has several advantages for lab experiments, including its small molecule size, high potency, and specificity for 6PGD. These properties make it an ideal tool for studying the role of 6PGD in various cellular processes, including cancer cell growth, glucose metabolism, and neuronal function. However, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide also has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary to ensure the specificity and safety of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in lab experiments.

Orientations Futures

There are several future directions for the study of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, including the identification of its downstream targets and signaling pathways, the optimization of its pharmacokinetic properties, and the development of its derivatives with improved specificity and potency. In addition, the therapeutic potential of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Furthermore, the combination of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy and reduce its potential toxicity.

Méthodes De Synthèse

The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide involves several steps, including the condensation reaction between 2-fluoro-N-(2-formylphenyl)ethanamide and 3-amino-2-oxo-1,3-thiazolidine-4-carboxylic acid, followed by the cyclization reaction with phosphorus oxychloride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.

Propriétés

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-16-7-2-1-4-13(16)8-10-20-18(23)14-5-3-6-15(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHSNUWIKMCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.